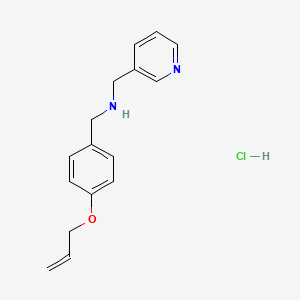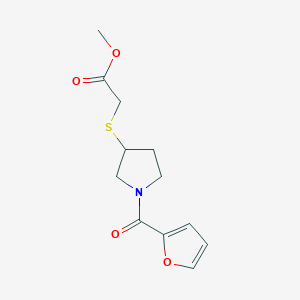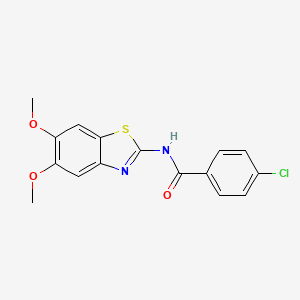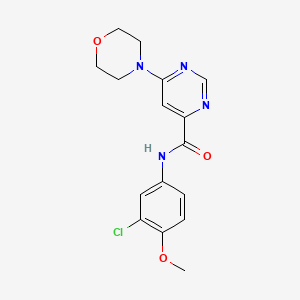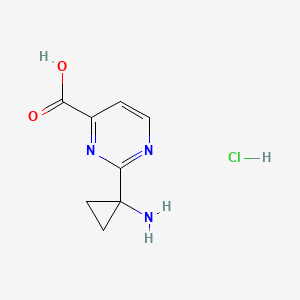
2-(1-Aminocyclopropyl)pyrimidine-4-carboxylic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(1-Aminocyclopropyl)pyrimidine-4-carboxylic acid;hydrochloride” is a chemical compound with the CAS Number: 2344685-06-7 . It has a molecular weight of 215.64 . The IUPAC name for this compound is 2-(1-aminocyclopropyl)pyrimidine-4-carboxylic acid hydrochloride .
Molecular Structure Analysis
The InChI code for “2-(1-Aminocyclopropyl)pyrimidine-4-carboxylic acid;hydrochloride” is 1S/C8H9N3O2.ClH/c9-8(2-3-8)7-10-4-1-5(11-7)6(12)13;/h1,4H,2-3,9H2,(H,12,13);1H .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis of Novel Derivatives : The compound has been used in the synthesis of novel purine and pyrimidine derivatives, specifically alkylated with methyl 1-benzamido-2-chloromethylcyclopropanecarboxylate. These compounds exhibit interesting conformational characteristics, such as the Z-configuration of cyclopropane rings and folded conformations of the 1-aminocyclopropane-1-carboxylic acid residue (Cetina et al., 2004).
Creation of Fused Pyridine-Carboxylic Acids : The compound plays a role in forming a library of fused pyridine-4-carboxylic acids, including various heterocyclic compounds. This demonstrates its potential as a core structure in combinatorial chemistry for synthesizing compounds with potentially diverse biological activities (Volochnyuk et al., 2010).
Cocrystal Formation and Analysis : The compound is involved in cocrystal formation with various carboxylic acids. These cocrystals provide valuable insights into the hydrogen bonding and molecular interactions of pyrimidine derivatives, which are crucial for understanding drug interactions and molecular recognition processes (Rajam et al., 2018).
Environmental and Biochemical Interactions
Environmental Fate of Analogues : Studies on aminocyclopyrachlor, a chemical in the same class as the pyrimidine carboxylic acids, have assessed its environmental behavior, particularly its mineralization and formation of bound residues in soils. This research is vital for understanding the environmental impact and degradation of compounds related to 2-(1-Aminocyclopropyl)pyrimidine-4-carboxylic acid;hydrochloride (Francisco et al., 2017).
DNA Interaction Studies : The compound's analogues have been studied for their interaction with DNA, providing insights into how derivatives of this compound might interact with biological macromolecules. This is crucial for designing drugs based on this chemical structure (Zhang et al., 2013).
Reduction of Bioavailability in Soil : Research on aminocyclopyrachlor's bioavailability reduction through soil amendment with biochar or activated charcoal indicates the potential of similar compounds for environmental risk mitigation, especially in preventing off-site transport and non-target plant damage (Rittenhouse et al., 2014).
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propriétés
IUPAC Name |
2-(1-aminocyclopropyl)pyrimidine-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2.ClH/c9-8(2-3-8)7-10-4-1-5(11-7)6(12)13;/h1,4H,2-3,9H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOZSIIVQKYYQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NC=CC(=N2)C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Aminocyclopropyl)pyrimidine-4-carboxylic acid;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Azaspiro[3.5]nonane-1,3-diol;hydrochloride](/img/structure/B2629111.png)
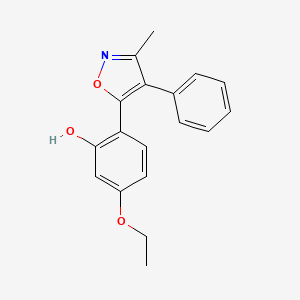
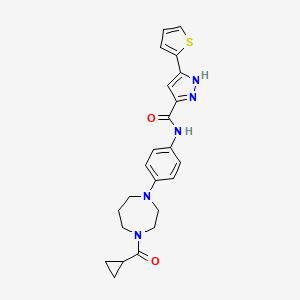
![2-(3-((4-methoxyphenyl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2629120.png)
![Tert-butyl 2-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-3,3-dimethylpiperidine-1-carboxylate](/img/structure/B2629122.png)
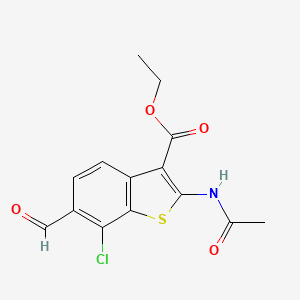
![8-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B2629125.png)
![4,7,8-Trimethyl-2-(2-piperidin-1-ylethyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2629126.png)
![[2-(Dimethylamino)ethyl]urea hydrochloride](/img/structure/B2629127.png)
![5-Acetyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-methylnicotinonitrile](/img/structure/B2629129.png)
